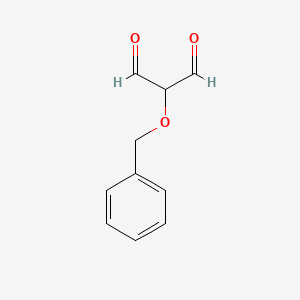

2-(Benzyloxy)malonaldehyde

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

90843-63-3 |

|---|---|

分子式 |

C10H10O3 |

分子量 |

178.18 g/mol |

IUPAC 名称 |

2-phenylmethoxypropanedial |

InChI |

InChI=1S/C10H10O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-7,10H,8H2 |

InChI 键 |

BQEFYCHZIYNSFN-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COC(C=O)C=O |

产品来源 |

United States |

Synthetic Methodologies for 2 Benzyloxy Malonaldehyde

Precursor-Based Synthesis Strategies

The foundation of synthesizing 2-(Benzyloxy)malonaldehyde lies in the strategic selection and manipulation of precursor molecules. These strategies range from direct cleavage of complex structures to building the molecule from fundamental starting materials.

Oxidative Cleavage of Precursors, including 2-O-Benzyl-D-Arabinose Derivatives

A significant method for preparing this compound involves the oxidative cleavage of specific carbohydrate precursors. Notably, 2-O-Benzyl-D-arabinose has been identified as a key intermediate in this process. rsc.org The reaction proceeds through oxidation with sodium periodate, which selectively cleaves the carbon-carbon bond of the vicinal diol in the arabinose ring. This cleavage results in the formation of the target dialdehyde (B1249045), benzyloxymalondialdehyde. rsc.org

The general mechanism for this type of reaction involves the formation of a cyclic periodate ester intermediate with the diol. This intermediate then decomposes to yield the two aldehyde functional groups. The benzyloxy group at the C2 position of the arabinose derivative remains intact during this transformation, directly yielding the desired this compound. This method leverages the well-defined stereochemistry of the carbohydrate starting material to achieve a specific synthetic outcome.

Multi-Step Synthetic Routes from Readily Available Starting Materials

Beyond the use of complex precursors, this compound can be constructed through multi-step synthetic pathways that begin with simpler, more readily available starting materials. azom.comresearchgate.net Such routes offer flexibility and are often necessary when specific precursors are not commercially viable. A multi-step synthesis allows for the gradual assembly of the target molecule, with each step introducing a key structural feature. syrris.jp

A plausible multi-step approach could involve:

Starting Material Selection: Beginning with a simple C3 dialdehyde equivalent, such as malonaldehyde diacetal, which provides the core three-carbon backbone.

Introduction of the Benzyloxy Group: A nucleophilic substitution reaction at the C2 position. This could involve deprotonation of the C2 carbon followed by reaction with benzyl (B1604629) bromide.

Deprotection: The final step would involve the hydrolysis of the acetal groups under acidic conditions to reveal the two aldehyde functionalities, yielding this compound.

This approach, while potentially longer, provides a systematic way to build the molecule and allows for purification and characterization at intermediate stages, ensuring the final product's quality. azom.com

Reaction Condition Optimization for Yield and Selectivity

Optimizing reaction conditions is a critical aspect of chemical synthesis, aimed at maximizing product yield and purity while minimizing side reactions and waste. sigmaaldrich.comscielo.br For the synthesis of this compound, several parameters can be systematically adjusted. researchgate.netechemcom.com

Key parameters for optimization include:

Oxidizing Agent: In oxidative cleavage methods, the choice and stoichiometry of the oxidant (e.g., sodium periodate) are crucial. Insufficient oxidant can lead to incomplete reaction, while an excess can cause over-oxidation to carboxylic acids.

Solvent: The solvent system affects reactant solubility and reaction rate. For instance, a mixture of an organic solvent and water is often used for periodate cleavages to accommodate both the organic substrate and the inorganic oxidant.

Temperature: Temperature control is vital; many oxidation reactions are exothermic and require cooling to prevent the formation of undesired byproducts. scielo.br

Reaction Time: Monitoring the reaction progress allows for quenching at the optimal time to maximize the yield of the desired aldehyde before it can degrade or react further. scielo.br

pH: The pH of the reaction medium can influence the stability of both the reactants and the product aldehyde.

The following interactive table illustrates a hypothetical optimization study for the synthesis, demonstrating how varying conditions can impact the outcome.

| Entry | Oxidant (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaIO₄ (1.0) | THF/H₂O | 25 | 2 | 65 |

| 2 | NaIO₄ (1.2) | THF/H₂O | 25 | 2 | 78 |

| 3 | NaIO₄ (1.2) | Dioxane/H₂O | 25 | 2 | 72 |

| 4 | NaIO₄ (1.2) | THF/H₂O | 0 | 4 | 85 |

| 5 | NaIO₄ (1.5) | THF/H₂O | 0 | 4 | 83 (side products observed) |

Exploration of Sustainable and Atom-Economical Approaches

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which include maximizing atom economy and utilizing sustainable practices. ekb.egthieme-connect.de Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.orgrsc.org

For the synthesis of this compound, several avenues for sustainable improvement can be explored:

Catalytic Methods: Replacing stoichiometric oxidants like sodium periodate with catalytic systems that use a benign terminal oxidant (e.g., oxygen or hydrogen peroxide) would significantly improve the atom economy and reduce inorganic waste.

Solvent Selection: Choosing greener solvents with lower environmental impact and toxicity, or even performing reactions under solvent-free conditions, is a key goal of sustainable chemistry. ekb.eg

The concept of Reaction Mass Efficiency (RME) is another important metric, which considers the masses of all reactants, solvents, and reagents relative to the mass of the final product. ekb.eg By optimizing reactions to use less solvent and fewer reagents, the RME can be improved, leading to a more sustainable synthetic route. Developing a 100% atom-economical synthesis, where all atoms from the reactants are incorporated into the final product, remains a significant but desirable challenge. rsc.org

Chemical Reactivity and Mechanistic Investigations

Aldehyde Functionality Reactivity

The reactivity of 2-(benzyloxy)malonaldehyde is significantly influenced by its two aldehyde functional groups. These groups are susceptible to a variety of reactions common to aldehydes, including nucleophilic additions and condensation reactions.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbons in this compound are electrophilic and readily attacked by nucleophiles. pressbooks.pubsavemyexams.com This reactivity is fundamental to many of its synthetic applications. The general mechanism involves the nucleophile attacking the partially positive carbonyl carbon, leading to a tetrahedral intermediate which is then typically protonated to form an alcohol. pressbooks.pubksu.edu.sa

Common nucleophilic addition reactions involving aldehydes include reactions with:

Water: Forming gem-diols (hydrates). ksu.edu.sa

Alcohols: Forming hemiacetals and subsequently acetals in the presence of an acid catalyst. ksu.edu.sa

Cyanide: Forming cyanohydrins. pressbooks.pubsavemyexams.com

Grignard and Organolithium Reagents: Leading to the formation of secondary alcohols after an acidic workup. ksu.edu.sa

Condensation reactions are also a key feature of aldehyde chemistry. For instance, this compound can undergo condensation with various active methylene (B1212753) compounds. A notable example is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone or ester in the presence of a base to form a chalcone (B49325) or a related α,β-unsaturated carbonyl compound. dergipark.org.tr This type of reaction has been utilized in the synthesis of chalcone fibrate hybrids, where substituted benzaldehyde (B42025) derivatives react with p-hydroxy acetophenone. sci-hub.se

Electrophilic Reactivity in Ring-Forming Processes

In the context of ring formation, the dialdehyde (B1249045) nature of this compound is crucial. It can react with various nucleophiles to construct heterocyclic and carbocyclic systems. For example, condensation reactions with 2-tetralone (B1666913) and 2-hydroxy aromatic aldehydes can lead to the formation of xanthene-based molecules. researchgate.net Additionally, formaldehyde, a simple aldehyde, is a highly reactive electrophile used as a C1 building block in multicomponent reactions to generate reactive species in situ for the synthesis of complex molecules. beilstein-journals.org

Enol/Enolate Chemistry and Tautomeric Equilibria

Like other dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomer. researchgate.netwikipedia.org This keto-enol tautomerism is a rapid interconversion between the keto (dialdehyde) form and the enol form, which contains a hydroxyl group adjacent to a carbon-carbon double bond. libretexts.orgmasterorganicchemistry.com The equilibrium is typically catalyzed by traces of acid or base. libretexts.org

Generally, the keto form is more stable and thus favored at equilibrium because the carbon-oxygen double bond is stronger than the carbon-carbon double bond of the enol. masterorganicchemistry.com However, several factors can influence the position of this equilibrium:

Substitution: More substituted enols are more stable. masterorganicchemistry.com

Conjugation: Conjugation of the enol's double bond with another pi system is a stabilizing factor. masterorganicchemistry.com

Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol form. researchgate.netmasterorganicchemistry.com

Aromaticity: If the enol is part of an aromatic ring, the enol form will be dominant. masterorganicchemistry.com

In the case of malonaldehyde, the enol form is significantly favored due to the formation of a stable six-membered ring through intramolecular hydrogen bonding. researchgate.netwikipedia.org

Under basic conditions, the alpha-hydrogen (the hydrogen on the carbon between the two carbonyl groups) of this compound can be removed by a strong base to form an enolate ion. libretexts.orgfiveable.me The resulting enolate is a powerful nucleophile, with the negative charge delocalized between the alpha-carbon and the oxygen atoms of the carbonyl groups. fiveable.me This enhanced nucleophilicity makes enolates key intermediates in a wide range of carbon-carbon bond-forming reactions. fiveable.me The formation of enolates is a crucial step in reactions like the aldol (B89426) condensation and the alkylation of carbonyl compounds. fiveable.me

Cyclization Pathways for Heterocycle Construction

The bifunctional nature of this compound, possessing two aldehyde groups, makes it a valuable precursor for the synthesis of various heterocyclic compounds. Its ability to react with dinucleophiles is a cornerstone of its utility in this area.

Reactions with Dinucleophiles Leading to Pyrazole (B372694) Analogs

One of the most significant applications of this compound and its derivatives in heterocycle synthesis is the construction of pyrazole rings. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. hilarispublisher.commdpi.com They are synthesized through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. dergipark.org.trhilarispublisher.com

In this reaction, the two carbonyl groups of the malonaldehyde derivative serve as electrophilic centers that react with the two nucleophilic nitrogen atoms of the hydrazine. A similar compound, 2-(benzylthio)malonaldehyde, has been used to synthesize a variety of pyrazole-4-sulfonyl chlorides in a two-step process involving cyclization with hydrazines. nih.govresearchgate.net This highlights the general utility of substituted malonaldehydes in pyrazole synthesis.

The general mechanism for pyrazole formation involves the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. hilarispublisher.com The specific substituents on both the malonaldehyde derivative and the hydrazine will determine the substitution pattern of the final pyrazole product.

Formation of Other Nitrogen-Containing Heterocycles

Beyond pyrazoles, the reactivity of this compound allows for the synthesis of a broader range of nitrogen-containing heterocycles. mdpi.comrsc.org The construction of these rings often relies on the reaction of the dialdehyde with various dinucleophiles, where each nucleophilic center reacts with one of the aldehyde groups.

For instance, reactions with primary amines can lead to the formation of various nitrogen-containing rings, depending on the structure of the amine and the reaction conditions. The synthesis of nitrogen heterocycles is a major focus in medicinal chemistry, as these scaffolds are present in a vast number of natural products and pharmaceutical agents. nih.govbeilstein-journals.org The versatility of this compound as a building block stems from its ability to provide a three-carbon unit that can be readily incorporated into a variety of heterocyclic frameworks. beilstein-journals.org For example, the reaction of aldehydes with ureas or thioureas can lead to the formation of pyrimidine (B1678525) derivatives. While not explicitly detailed for this compound, the reaction of malonaldehyde with urea (B33335) has been studied. acs.orguu.nl

The following table summarizes the types of heterocycles that can be synthesized from 1,3-dicarbonyl compounds, which is the class of compounds that this compound belongs to.

| Heterocycle Class | Dinucleophile |

| Pyrazoles | Hydrazines |

| Pyrimidines | Ureas/Thioureas/Amidines |

| Isoxazoles | Hydroxylamine (B1172632) |

| Imidazoles | Ammonia and an aldehyde |

This table illustrates the potential of this compound as a versatile starting material for the construction of a diverse array of heterocyclic systems.

Synthesis of Oxygen- and Sulfur-Containing Heterocyclic Systems

While direct experimental studies on the synthesis of a wide array of oxygen- and sulfur-containing heterocycles from this compound are not extensively documented in publicly available literature, its structural similarity to malonaldehyde and other 1,3-dicarbonyl compounds suggests its utility in forming such systems. The general reactivity patterns of malonaldehydes indicate that this compound can serve as a precursor to various heterocycles through condensation reactions with appropriate nucleophiles.

For instance, the synthesis of pyrimidines, a class of nitrogen-containing heterocycles, is a well-established reaction of malonaldehydes and their derivatives. slideshare.netorganic-chemistry.orgwikipedia.org The reaction proceeds via condensation with urea, thiourea, or guanidine (B92328). oup.comlookchem.com In the case of this compound, this would lead to the formation of 5-(benzyloxy)pyrimidines. The presence of the bulky benzyloxy group at the C2 position could influence the reaction rate and the substitution pattern of the resulting pyrimidine ring.

The formation of other heterocyclic systems, such as flavones and coumarins, often involves precursors with a 1,3-dicarbonyl-like arrangement. While direct synthesis from this compound is not explicitly reported, its structural features make it a potential candidate for analogous synthetic strategies.

Transformations Involving the Benzyloxy Protecting Group

Catalytic Transfer Hydrogenation: This is a mild and efficient method for the removal of benzyl (B1604629) ethers. organic-chemistry.orgnih.govresearchgate.net It typically involves a palladium catalyst and a hydrogen donor like formic acid or ammonium (B1175870) formate. This method is often preferred due to its selectivity, as it can be performed in the presence of other functional groups that might be sensitive to more aggressive deprotection conditions. organic-chemistry.org

Acid-Catalyzed Deprotection: Strong acids like boron trichloride (B1173362) (BCl₃) can be used for the debenzylation of aryl benzyl ethers. nih.govorganic-chemistry.org The reaction conditions, such as temperature and the presence of cation scavengers, can be tuned to achieve selective cleavage. organic-chemistry.org However, the acidic conditions might not be suitable for the malonaldehyde moiety, which can be prone to polymerization or other side reactions.

Base-Mediated Deprotection: While less common for simple benzyl ethers, certain substituted benzyl ethers can be cleaved under basic conditions. The reactivity of the benzyloxy group in this compound towards basic conditions would need to be experimentally determined.

The choice of the deprotection method is crucial and would be guided by the desired reaction outcome and the compatibility with other functional groups present in the molecule.

Kinetic and Thermodynamic Studies of Key Reactions

Thermodynamic analysis of the synthesis of 4,6-dihydroxypyrimidine (B14393) from dimethyl malonate and formamide (B127407) has shown that the reaction is endothermic but spontaneous, with the equilibrium constant increasing with temperature. researchgate.net This suggests that the formation of pyrimidines from 1,3-dicarbonyl compounds is thermodynamically favorable. Similar thermodynamic principles would be expected to govern the reaction of this compound with urea or other amidines.

Kinetic studies on the reaction of malonaldehyde with amino acids have been performed, revealing the rates of enamine formation. acs.org The presence of the benzyloxy group in this compound would likely introduce steric hindrance, potentially affecting the reaction kinetics compared to unsubstituted malonaldehyde.

| Reaction Type | Reactants | General Kinetic/Thermodynamic Observations | Potential Influence of Benzyloxy Group |

| Pyrimidine Synthesis | Malonate derivative + Formamide | Endothermic, Spontaneous, Keq increases with temperature researchgate.net | Steric hindrance may affect reaction rate. |

| Enamine Formation | Malonaldehyde + Amino Acid | Rate of formation has been studied acs.org | Steric hindrance from the benzyloxy group could decrease the rate of formation. |

Probing Reaction Mechanisms Through Experimental and Computational Methods

Detailed mechanistic studies specifically targeting this compound are scarce. However, the mechanisms of reactions involving malonaldehyde and related 1,3-dicarbonyl compounds have been investigated, providing a framework for understanding the reactivity of the benzyloxy derivative.

Experimental Probes:

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools to monitor the progress of reactions involving this compound. researchgate.net For instance, in the synthesis of pyrimidines, NMR can be used to identify key intermediates and determine reaction kinetics. Trapping experiments, where reactive intermediates are captured by a trapping agent, can also provide evidence for a proposed reaction mechanism.

Computational Methods:

Density Functional Theory (DFT): DFT calculations are widely used to investigate reaction mechanisms, predict transition state geometries, and calculate activation energies. mdpi.comredalyc.org Such studies on malonaldehyde and its reactions with nucleophiles have provided insights into the stability of intermediates and the preferred reaction pathways. mdpi.comredalyc.org Computational studies on this compound could elucidate the role of the benzyloxy group in influencing the electronic structure and reactivity of the malonaldehyde core. These studies could help in understanding the regioselectivity of reactions and the stability of various conformational isomers.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of 2-(Benzyloxy)malonaldehyde in solution. One- and two-dimensional NMR experiments offer a complete map of the proton and carbon frameworks, confirming the connectivity and stereochemistry of the molecule.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum provides distinct signals for each unique proton environment in the molecule. For the enol form, 3-(benzyloxy)-2-propenal, the spectrum is expected to show signals corresponding to the aldehydic, vinylic, benzylic, and aromatic protons. The aldehydic proton typically appears far downfield. The vinylic protons will show characteristic coupling to each other, and the benzylic protons will appear as a singlet, integrating to two protons. The five protons of the phenyl group will reside in the aromatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Enol Form)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic (-CHO) | 9.5 - 10.0 | Doublet |

| Vinylic (-CH=) | 6.0 - 8.0 | Multiplet |

| Benzylic (-CH₂-) | 4.5 - 5.2 | Singlet |

| Aromatic (-C₆H₅) | 7.2 - 7.5 | Multiplet |

Carbon-13 (¹³C) NMR Spectral Analysis and Hybridization Insights

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms. The presence of a signal in the aldehydic/ketonic region (around 190 ppm) alongside vinylic and aromatic signals confirms the α,β-unsaturated aldehyde structure of the enol tautomer. The spectrum also clearly shows the aliphatic benzylic carbon and the distinct carbons of the phenyl ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Enol Form)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehydic (C=O) | 190 - 200 |

| Vinylic (-C=C-) | 100 - 150 |

| Benzylic (-CH₂-) | 70 - 75 |

| Aromatic (-C₆H₅) | 127 - 138 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) : This experiment would reveal scalar coupling between protons, most notably confirming the connectivity between the two vinylic protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of the vinylic and benzylic C-H pairs.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique detects through-space interactions between protons. It would be instrumental in determining the stereochemistry (E/Z configuration) of the double bond by observing the proximity between the aldehydic proton and the adjacent vinylic proton.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight and elemental formula of the compound with high precision. For the enol form of this compound (C₁₀H₁₀O₃), HRMS provides an accurate mass measurement, confirming its atomic composition. researchgate.net Analysis of the fragmentation patterns gives further structural clues. A characteristic and dominant fragmentation pathway is the cleavage of the benzyl (B1604629) group, leading to a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation (C₇H₇⁺).

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound's enol form would display characteristic absorption bands that confirm its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound (Enol Form)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch (conjugated) | 1670 - 1690 |

| Alkene (C=C) | Stretch | 1620 - 1640 |

| Ether (C-O) | Stretch | 1050 - 1150 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| C-H (Aromatic/Vinylic) | Stretch | > 3000 |

| C-H (Aliphatic) | Stretch | < 3000 |

These bands, particularly the strong absorption from the conjugated aldehyde, provide clear evidence for the enol tautomer's structure. researchgate.netnist.govnist.gov

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions (Applicable for crystalline derivatives)

While a crystal structure for this compound itself is not reported, X-ray crystallography remains the definitive method for elucidating the three-dimensional structure of molecules in the solid state. researchgate.net If a suitable crystalline derivative could be prepared, this technique would provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com Such an analysis would unambiguously determine the molecular geometry, including the planarity of the conjugated system and the stereochemistry of the double bond. Furthermore, it would reveal how molecules pack in the crystal lattice, detailing any intermolecular forces like hydrogen bonding or π–π stacking interactions that govern the solid-state architecture. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic structure and properties of molecules like 2-(Benzyloxy)malonaldehyde. nih.gov The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that combines Hartree-Fock theory with DFT, often yielding results that show good agreement with experimental data for a variety of molecular systems. researchgate.netnih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. nih.gov For this compound, DFT calculations, typically using a basis set like 6-311G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles of its lowest energy conformer. xisdxjxsu.asia The parent compound, malonaldehyde, is known to be planar, a feature attributed to its conjugated π-system and strong intramolecular hydrogen bond. uci.edu It is expected that the malonaldehyde fragment in the benzyloxy derivative retains this planarity.

Electronic structure analysis focuses on the distribution of electrons within the molecule, which is key to understanding its stability and reactivity. Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO : This is the innermost orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov For conjugated systems like this compound, this gap provides insight into electronic transitions and charge transfer capabilities.

| Parameter | Description | Significance in this compound |

|---|---|---|

| Geometry Optimization | Finds the minimum energy (most stable) 3D structure. | Determines precise bond lengths and angles; confirms the planarity of the malonaldehyde core. |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Reflects chemical reactivity, stability, and the energy of the lowest electronic excitation. |

Prediction of Spectroscopic Properties

DFT calculations are also highly effective at predicting spectroscopic properties, which can be compared with experimental data to confirm molecular structures.

Vibrational Frequencies : Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. By analyzing the vibrational modes, specific peaks in a spectrum can be assigned to the stretching or bending of particular bonds (e.g., C=O stretch, O-H stretch, C=C stretch, aromatic ring vibrations). ijraset.com For this compound, calculations would predict a strong intramolecular hydrogen bond, which characteristically causes a significant red shift (lowering of frequency) and broadening of the O-H stretching band. uci.edu

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Theoretical shifts are calculated for the optimized geometry and are often in excellent agreement with experimental values, aiding in the structural elucidation and assignment of signals in complex spectra.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Solvent Effects

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. compphys.de MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular movements, conformational changes, and interactions with the environment. researchgate.net

For this compound, MD simulations can explore its conformational landscape by modeling the rotation around single bonds, particularly the C-O and O-CH₂ bonds of the flexible benzyloxy group. This reveals the different spatial arrangements (conformers) the molecule can adopt at a given temperature and their relative stabilities.

Furthermore, MD is invaluable for studying solvent effects. nih.gov By simulating the molecule in a box of explicit solvent molecules (like water or chloroform), one can observe how the solvent interacts with the solute. These simulations can reveal:

The formation of intermolecular hydrogen bonds between the solvent and the aldehyde.

Changes in the strength and geometry of the intramolecular hydrogen bond due to competition with solvent molecules.

The preferential solvation of different parts of the molecule.

Analysis of Reactivity Indices

DFT provides a framework to quantify chemical reactivity through various indices, which help predict how and where a molecule will react. xisdxjxsu.asia

Local Reactivity Descriptors : These indices pinpoint the most reactive sites within a molecule.

Molecular Electrostatic Potential (MEP) : An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It uses a color scale to show electron-rich regions (negative potential, typically red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. ymerdigital.com For this compound, an MEP map would show negative potential around the carbonyl and ether oxygen atoms and positive potential near the aldehydic and hydroxyl protons. xisdxjxsu.asia

Fukui Functions (f(r)) : This descriptor quantifies the change in electron density at a specific point when the total number of electrons in the molecule changes. ymerdigital.com By condensing these values to individual atoms, one can determine the sites most susceptible to electrophilic attack (f⁻), nucleophilic attack (f⁺), and radical attack (f⁰). xisdxjxsu.asiaxisdxjxsu.asia This provides a more quantitative and precise prediction of reactivity sites than MEP alone. arxiv.org

Investigation of Intramolecular Hydrogen Bonding and Tautomerism

This compound is a derivative of malonaldehyde, a classic system for studying intramolecular hydrogen bonding and proton transfer. uci.edu The molecule exists predominantly in its enol form, stabilized by a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, forming a stable six-membered quasi-ring. This type of interaction is known as a Resonance-Assisted Hydrogen Bond (RAHB), where the hydrogen bond strength is enhanced by the delocalization of π-electrons in the conjugated system. acs.org

Computational studies are crucial for characterizing this hydrogen bond and the associated tautomerism.

Applications As a Versatile Synthon in Complex Organic Synthesis

Building Block for Polyketide Mimics and Analogs

Polyketides are a large and structurally diverse class of natural products synthesized in nature through the iterative condensation of simple carboxylate units, such as malonyl-CoA and methylmalonyl-CoA. nih.gov In synthetic chemistry, 2-(benzyloxy)malonaldehyde provides a valuable platform for mimicking this biosynthetic process to create polyketide-like structures and novel analogs. frontiersin.org It effectively serves as a synthetic equivalent of a protected 1,3-diol unit, a common motif in polyketide backbones.

The utility of this compound in this context stems from its ability to replicate the alternating oxygenation pattern characteristic of many polyketides. nih.gov Chemists can employ iterative reaction sequences, adding the C3 unit of the malonaldehyde derivative to a growing carbon chain, thereby constructing complex polyol segments found in many biologically active natural products. frontiersin.org This strategy allows for the systematic modification of the polyketide backbone, enabling the synthesis of analogs that are not accessible through natural biosynthetic pathways. nih.govnih.gov Such analogs are crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. nih.gov

Table 1: Role of this compound in Polyketide Analog Synthesis

| Polyketide Substructure | Synthetic Role of this compound | Potential Application of Analog |

|---|---|---|

| 1,3-Diol | Serves as a direct C3 synthon for the diol unit. | Probing enzyme-substrate interactions. nih.gov |

| Deoxy-polypropionate | Acts as a precursor to a 1,3-dicarbonyl which can be selectively reduced. | Development of novel antibiotics. nih.gov |

Precursor for Diverse Heterocyclic Scaffolds

The 1,3-dicarbonyl nature of this compound makes it an ideal precursor for the synthesis of a wide variety of heterocyclic compounds. Its two aldehyde groups can readily undergo condensation reactions with binucleophilic reagents, leading to the formation of five- and six-membered rings. This reactivity is fundamental to the construction of many privileged scaffolds in medicinal chemistry.

Notable examples include:

Pyrimidines : The reaction of this compound with N-C-N fragments like ureas, thioureas, or amidines provides a direct route to substituted pyrimidines. bu.edu.egresearchgate.net This cyclocondensation reaction is a powerful method for accessing the pyrimidine (B1678525) core, which is a central component of nucleic acids and numerous pharmaceutical agents. nih.govmdpi.com

Pyrazoles : Condensation with hydrazine (B178648) and its derivatives yields pyrazole (B372694) rings. By varying the substituents on the hydrazine, a library of functionally diverse pyrazoles can be generated.

Isoxazoles : Reaction with hydroxylamine (B1172632) leads to the formation of the isoxazole (B147169) scaffold. Isoxazoles are important structural motifs found in a range of bioactive compounds and are valuable intermediates in organic synthesis. nih.govnih.govbeilstein-journals.org

Table 2: Heterocycle Synthesis from this compound

| Binucleophile Reactant | Resulting Heterocyclic Scaffold | General Reaction Type |

|---|---|---|

| Urea (B33335) / Thiourea / Amidine | Pyrimidine | Cyclocondensation |

| Hydrazine | Pyrazole | Cyclocondensation |

Role in the Total Synthesis of Natural Products and Related Compounds

The art and science of total synthesis involve the complete laboratory preparation of complex natural products from simple, commercially available starting materials. nih.gov In this field, this compound and similar protected malonaldehydes are valuable intermediates for constructing key fragments of larger, more complex molecules. researchgate.netnih.gov

Its role as a C3 building block is particularly useful in assembling the carbon skeletons of natural products that feature 1,3-dioxygenated patterns, which are common in polyketides, macrolides, and polyether antibiotics. syr.eduiupac.org Synthetic strategies often involve the reaction of the malonaldehyde derivative with other complex fragments, followed by deprotection of the benzyloxy group and further functionalization of the resulting hydroxyl group. This approach allows for the controlled and predictable construction of intricate stereochemical arrays. For example, intermediates derived from protected malonaldehydes have been instrumental in strategies targeting the synthesis of complex molecules like the Daphniphyllum alkaloids and other architecturally challenging natural products. researchgate.netnih.gov

Stereoselective Transformations Mediated by the Malonaldehyde Core

While this compound itself is achiral, its reactions can be controlled to produce chiral products with high stereoselectivity. researchgate.net This is a critical aspect of modern organic synthesis, as the biological activity of a molecule is often dependent on its specific three-dimensional structure. rsc.orgnih.gov

Asymmetric synthesis using the malonaldehyde core can be achieved through several strategies:

Use of Chiral Auxiliaries : Attaching a chiral auxiliary to a molecule derived from this compound can direct the stereochemical outcome of subsequent reactions. The auxiliary is later removed, leaving an enantioenriched product. rsc.org

Chiral Catalysis : Employing chiral catalysts, such as metal complexes with chiral ligands, can facilitate enantioselective transformations on substrates derived from the malonaldehyde. nih.gov This includes asymmetric aldol (B89426) reactions, Michael additions, and reductions.

Substrate Control : In complex intermediates, existing stereocenters can influence the stereochemistry of new centers formed in reactions involving the malonaldehyde-derived portion of the molecule. nih.govfigshare.com

Table 3: Examples of Stereoselective Reactions

| Reaction Type | Chiral Influence | Stereochemical Outcome |

|---|---|---|

| Asymmetric Alkylation | Chiral auxiliary (e.g., oxazolidinone) | High diastereomeric excess (de) |

| Catalytic Asymmetric Reduction | Chiral metal catalyst (e.g., Vanadyl complex) | High enantiomeric excess (ee) |

Contribution to the Construction of Chemical Libraries for Research Purposes

Combinatorial chemistry is a powerful strategy used in drug discovery to synthesize a large number of different but structurally related molecules, known as a chemical library, in a short amount of time. nih.govescholarship.org this compound is an excellent scaffold for diversity-oriented synthesis (DOS) due to its bifunctional nature.

The ability of its two aldehyde groups to react with a wide range of binucleophiles (as described in section 6.2) allows for the rapid generation of diverse heterocyclic cores. By using a "split-pool" synthesis or parallel synthesis approach, a collection of different binucleophiles can be reacted with this compound to produce a library of distinct compounds. broadinstitute.org This approach provides an efficient means to explore chemical space and identify novel compounds with desired biological activities. The resulting libraries of pyrimidines, pyrazoles, and other heterocycles can be screened against various biological targets to identify hit compounds for further development in medicinal chemistry. nih.gov

Advanced Methodologies and Future Research Trajectories

Asymmetric Synthesis Utilizing 2-(Benzyloxy)malonaldehyde

The development of asymmetric methodologies involving this compound is a paramount objective for future research. The prochiral nature of this dialdehyde (B1249045) offers a fertile ground for the application of chiral catalysts to achieve enantioselective transformations. Future investigations could focus on organocatalysis, where chiral amines or Brønsted acids could activate the aldehyde moieties towards asymmetric additions of various nucleophiles. nih.govresearchgate.netresearchgate.net Similarly, transition metal catalysis, employing chiral ligands, could enable a wide range of enantioselective reactions, such as aldol (B89426) additions, Michael additions, and reductive aminations.

A key challenge and area of interest would be the selective functionalization of one of the two aldehyde groups, leading to the creation of a single stereocenter. The development of such protocols would provide access to a variety of chiral building blocks with significant potential in the synthesis of complex molecules, including natural products and pharmaceuticals.

Table 1: Potential Asymmetric Transformations of this compound

| Reaction Type | Catalyst Class | Potential Products |

| Aldol Addition | Chiral Proline Derivatives | Chiral β-hydroxy aldehydes |

| Michael Addition | Chiral Secondary Amines | Chiral γ-keto aldehydes |

| Reductive Amination | Chiral Phosphoric Acids | Chiral γ-amino alcohols |

| Allylation | Chiral Boronates/Lewis Acids | Chiral homoallylic alcohols |

Development of Novel Catalytic Systems for its Transformations

The inherent reactivity of the two aldehyde functionalities in this compound calls for the development of sophisticated catalytic systems to control its transformations. Beyond asymmetric catalysis, novel catalytic approaches are needed to achieve chemo- and regioselectivity. For instance, catalysts that can differentiate between the two aldehyde groups, perhaps through temporary protection or selective activation, would be highly valuable.

Future research could explore the use of metal-organic frameworks (MOFs) or supported catalysts to provide a constrained environment that favors specific reaction pathways. Photocatalysis and electrocatalysis also represent promising avenues for activating this compound towards new types of transformations that are not accessible through traditional thermal methods. nih.gov The design of catalysts capable of mediating tandem or cascade reactions starting from this dialdehyde could lead to the efficient construction of complex molecular architectures.

Integration into Flow Chemistry Setups for Continuous Production

The translation of synthetic methods involving this compound to continuous flow chemistry setups offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. nih.govvapourtec.comnih.govthalesnano.com The precise control over reaction parameters such as temperature, pressure, and residence time afforded by microreactors could be particularly beneficial for managing the reactivity of this dialdehyde and minimizing the formation of side products. mdpi.com

Future work in this area could involve the development of integrated flow processes for the synthesis and subsequent derivatization of this compound. This could include in-line purification and analysis, leading to a fully automated and efficient production system. Such setups would be particularly advantageous for generating libraries of derivatives for screening purposes in drug discovery and materials science.

Exploration of Bio-inspired or Chemoenzymatic Synthetic Routes

Nature's synthetic machinery often provides inspiration for the development of novel and efficient chemical transformations. Bio-inspired approaches to the synthesis and derivatization of this compound could involve mimicking enzymatic reaction cascades. For example, the use of small molecule catalysts that mimic the active sites of aldolases or transaminases could lead to highly selective transformations.

Furthermore, the direct use of enzymes in chemoenzymatic routes represents a powerful strategy. Aldehyde reductases, for instance, could be employed for the selective reduction of one or both aldehyde groups. The use of enzymes in combination with chemical catalysts in a one-pot fashion could also open up new synthetic possibilities, combining the high selectivity of biocatalysis with the broad scope of traditional organic chemistry.

Discovery of Unexplored Reactivity Patterns and Derivatization Strategies

While this compound has been noted as an intermediate in the oxidation of 2-O-benzyl-D-arabinose, its broader reactivity profile remains largely unexplored. rsc.org A systematic investigation into its reactions with a wide range of nucleophiles, electrophiles, and radical species is warranted. This could uncover novel reaction pathways and lead to the synthesis of new classes of compounds.

For example, its bis-electrophilic nature could be exploited in annulation reactions to construct various heterocyclic systems. The development of novel derivatization strategies will be crucial for expanding the synthetic utility of this compound. This could include the conversion of the aldehyde functionalities into other useful functional groups, such as carboxylic acids, esters, amides, or nitriles, thereby providing access to a diverse array of chemical building blocks.

Application of Machine Learning in Predicting its Reactivity and Synthetic Utility

By training machine learning models on large datasets of chemical reactions, it may be possible to predict the outcomes of reactions involving this compound with a high degree of accuracy. This predictive power can guide experimental efforts, saving time and resources. Furthermore, retrosynthetic analysis tools driven by machine learning could identify this compound as a key starting material for the synthesis of complex target molecules, thereby highlighting new opportunities for its application. Computational studies, such as Density Functional Theory (DFT) calculations, can provide deeper insights into the reaction mechanisms and stereochemical outcomes of its transformations. nih.govresearchgate.netmdpi.com

Table 2: Machine Learning Applications in the Study of this compound

| Application | Machine Learning Model | Predicted Outcome |

| Reactivity Prediction | Graph Neural Networks | Reaction yields, regioselectivity, stereoselectivity |

| Retrosynthesis | Transformer-based Models | Novel synthetic routes utilizing the compound |

| Catalyst Design | Bayesian Optimization | Optimal catalyst structures for specific transformations |

| Mechanistic Studies | Supervised Learning on DFT Data | Transition state energies, reaction barriers |

常见问题

Basic: What are the established synthetic routes for 2-(Benzyloxy)malonaldehyde, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of this compound typically involves selective protection of malonaldehyde precursors. A common strategy is the benzylation of malonaldehyde derivatives using benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous solvents like DMF or THF . Key factors affecting yield include:

- Temperature control : Excess heat can lead to side reactions like over-alkylation or decomposition.

- Solvent polarity : Polar aprotic solvents enhance nucleophilic substitution efficiency but may stabilize reactive intermediates unpredictably.

- Protection/deprotection balance : Competing hydrolysis of the benzyloxy group under acidic or aqueous conditions requires strict anhydrous handling .

Reported yields range from 45–78%, with impurities often arising from incomplete benzylation or aldol condensation by-products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption bands for C=O (aldehyde, ~1720 cm⁻¹) and C-O (benzyloxy, ~1250 cm⁻¹). Hydrogen-bonded OH stretches (if present) appear as broad peaks near 3200 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragments like [M−C₇H₇O]⁺, indicative of benzyloxy loss .

Advanced: How do hydrogen bonding and tautomeric equilibria affect the stability of this compound?

Answer:

The malonaldehyde core exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding. The benzyloxy group disrupts this equilibrium by sterically hindering enolization, favoring the keto form in non-polar solvents. Computational studies (e.g., DFT) reveal:

- Solvent effects : Polar solvents (e.g., DMSO) stabilize enolic forms via solvation, increasing reactivity toward electrophiles.

- Thermodynamic stability : The keto form dominates in the solid state (ΔG ≈ −3.2 kcal/mol), as shown by X-ray crystallography of analogous compounds .

Contradictions arise in kinetic vs. thermodynamic control: Rapid tautomerization in solution complicates reaction pathway analysis, necessitating stopped-flow spectroscopy or low-temperature NMR for mechanistic clarity .

Advanced: What computational methods predict the electronic structure of this compound?

Answer:

- Density Functional Theory (DFT) : Used to model tautomeric preferences, frontier molecular orbitals (FMOs), and charge distribution. B3LYP/6-311+G(d,p) level calculations align with experimental UV-Vis and IR spectra, showing strong conjugation between the benzyloxy and aldehyde groups .

- Molecular Dynamics (MD) : Simulates solvent interactions, predicting aggregation tendencies in aqueous media due to hydrophobic benzyl groups.

- Contradictions : Some DFT models overestimate enol stability compared to experimental data, highlighting the need for hybrid QM/MM approaches .

Basic: What storage protocols prevent degradation of this compound?

Answer:

- Storage : Sealed containers under inert gas (N₂/Ar) at −20°C to minimize oxidation and hydrolysis. Desiccants (e.g., molecular sieves) are critical due to moisture sensitivity .

- Handling : Conduct reactions under anhydrous conditions (glovebox/Schlenk line). Avoid exposure to light, which accelerates aldol self-condensation .

Advanced: How do kinetic studies address challenges in nucleophilic addition reactions involving this compound?

Answer:

The aldehyde group undergoes nucleophilic attack (e.g., Grignard additions), but competing reactions include:

- Tautomer-dependent reactivity : Enolic forms react faster with electrophiles, complicating rate measurements.

- Steric hindrance : The benzyloxy group slows addition to the α-position, requiring bulky nucleophiles (e.g., tert-butylamine) for regioselective outcomes.

Kinetic isotope effects (KIEs) and Eyring plots (via variable-temperature NMR) quantify activation barriers, revealing entropy-driven pathways in aprotic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。